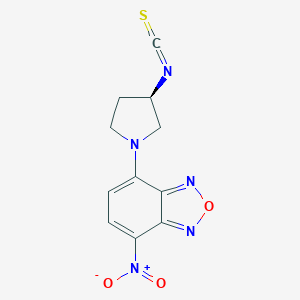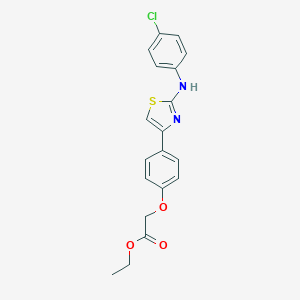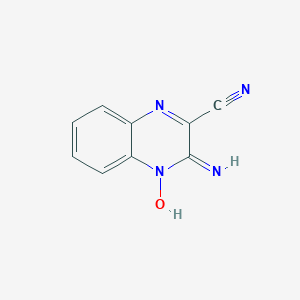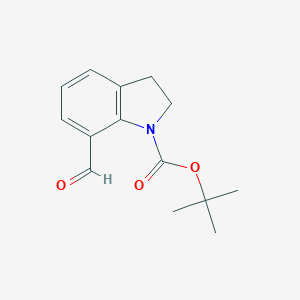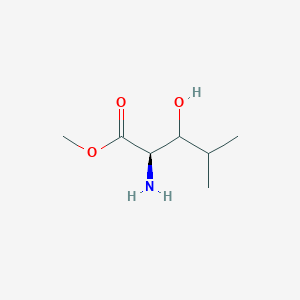
methyl (2R)-2-amino-3-hydroxy-4-methylpentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2R)-2-amino-3-hydroxy-4-methylpentanoate is a compound that belongs to the family of alpha-amino acids. It is also known as L-Norvaline and is commonly used in scientific research. This compound has gained significant attention due to its potential therapeutic applications, particularly in the field of neurodegenerative diseases.
Mécanisme D'action
The exact mechanism of action of methyl (2R)-2-amino-3-hydroxy-4-methylpentanoate is not fully understood. However, it is believed to work by inhibiting the activity of arginase, an enzyme that is involved in the breakdown of arginine. This leads to an increase in the levels of arginine, which has been shown to have neuroprotective effects.
Effets Biochimiques Et Physiologiques
Methyl (2R)-2-amino-3-hydroxy-4-methylpentanoate has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of nitric oxide, a molecule that is involved in the regulation of blood flow and the immune system. It has also been shown to increase the levels of glutathione, a molecule that is involved in the detoxification of harmful substances in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using methyl (2R)-2-amino-3-hydroxy-4-methylpentanoate in lab experiments is its neuroprotective effects. This makes it a useful compound for studying the mechanisms of neurodegenerative diseases. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on methyl (2R)-2-amino-3-hydroxy-4-methylpentanoate. One area of research is the development of new therapeutic applications for this compound, particularly in the treatment of neurodegenerative diseases. Another area of research is the development of new synthesis methods for this compound, which can help to reduce its cost and increase its availability for research purposes. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Méthodes De Synthèse
Methyl (2R)-2-amino-3-hydroxy-4-methylpentanoate can be synthesized through the condensation of 2-methylbutyraldehyde with glycine. The resulting product is then treated with methyl iodide to obtain the final product.
Applications De Recherche Scientifique
Methyl (2R)-2-amino-3-hydroxy-4-methylpentanoate has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective effects and can help in the prevention of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells.
Propriétés
Numéro CAS |
177770-10-4 |
|---|---|
Nom du produit |
methyl (2R)-2-amino-3-hydroxy-4-methylpentanoate |
Formule moléculaire |
C7H15NO3 |
Poids moléculaire |
161.2 g/mol |
Nom IUPAC |
methyl (2R)-2-amino-3-hydroxy-4-methylpentanoate |
InChI |
InChI=1S/C7H15NO3/c1-4(2)6(9)5(8)7(10)11-3/h4-6,9H,8H2,1-3H3/t5-,6?/m1/s1 |
Clé InChI |
JBBDHJYLWWJVKS-LWOQYNTDSA-N |
SMILES isomérique |
CC(C)C([C@H](C(=O)OC)N)O |
SMILES |
CC(C)C(C(C(=O)OC)N)O |
SMILES canonique |
CC(C)C(C(C(=O)OC)N)O |
Synonymes |
D-Leucine, 3-hydroxy-, methyl ester (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



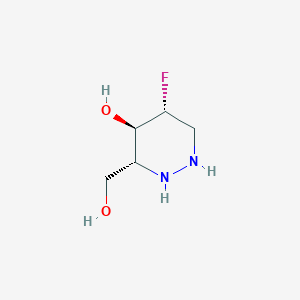
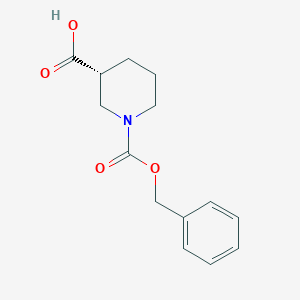

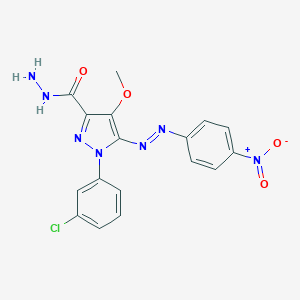

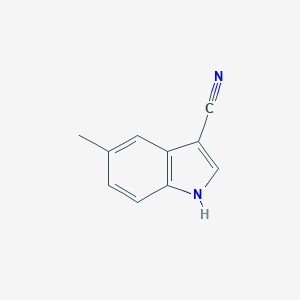
![Ethyl 2-([(2,6-dichlorophenyl)(hydroxyimino)methyl]amino)acetate](/img/structure/B69483.png)
![3-Ethylfuro[3,2-c]pyridine](/img/structure/B69485.png)

